molecular formula C8H10OS B1605007 5-Acetyl-2,3-dimethylthiophene CAS No. 66587-69-7

5-Acetyl-2,3-dimethylthiophene

Cat. No. B1605007
CAS RN: 66587-69-7
M. Wt: 154.23 g/mol
InChI Key: OANYJDXGTCXYAT-UHFFFAOYSA-N
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Description

“5-Acetyl-2,3-dimethylthiophene” is a chemical compound with the molecular formula C8H10OS . It is a liquid with a burnt-roasted, nutty odor . It is used in the synthesis of heterocyclic ketimines .


Synthesis Analysis

The synthesis of “5-Acetyl-2,3-dimethylthiophene” involves complex chemical reactions. For instance, it has been used in the synthesis of heterocyclic ketimines . In another study, a new series of chalcone analogs were synthesized from the key intermediate 5-acetyl-2-thioxo-dihydro-pyrimidine-4,6-dione with different aldehyde derivatives .


Molecular Structure Analysis

The molecular structure of “5-Acetyl-2,3-dimethylthiophene” is characterized by the presence of an acetyl group and two methyl groups attached to a thiophene ring . The molecular weight of this compound is 154.23 .


Chemical Reactions Analysis

The chemical reactions involving “5-Acetyl-2,3-dimethylthiophene” are complex and involve multiple steps. For example, in one study, the microwave spectrum of 2-acetyl-5-methylthiophene was recorded, and the spectrum was assigned to the syn-conformer of the molecule .


Physical And Chemical Properties Analysis

“5-Acetyl-2,3-dimethylthiophene” is a liquid at room temperature . It has a boiling point of 105-108 °C/15 mmHg and a density of 1.086 g/mL at 25 °C .

Safety And Hazards

“5-Acetyl-2,3-dimethylthiophene” is considered a poison by the intraperitoneal route . It is a flammable liquid and emits toxic vapors of SOx and NOx when heated to decomposition . The FEEDAP Panel concludes that 3-acetyl-2,5-dimethylthiophene is mutagenic and therefore is considered not safe for the target species and for the consumer of animal products .

properties

IUPAC Name

1-(4,5-dimethylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-5-4-8(6(2)9)10-7(5)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANYJDXGTCXYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305461
Record name 5-Acetyl-2,3-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2,3-dimethylthiophene

CAS RN

66587-69-7
Record name Ethanone,5-dimethyl-2-thienyl)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetyl-2,3-dimethylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5 (15.16 g, 135 mmole) and acetyl chloride (9.6 mL, 135 mmole) in 60 mL benzene dried over Na was cooled to −5° C. and vigorously stirred during the addition of a solution of tin (IV) chloride in 50 mL benzene over a period of 1 hour. The reaction mixture was removed from the cold bath and stirred for an additional hour at room temperature. The slow addition of 4 mL concentrated HCl in 28 mL water quenched the reaction. The organic layer was separated, washed with 2×10 mL water, dried over Na2SO4 and evaporated to give 20.8 g of crude product. Chromatography on a column of silica eluted with pet. ethenethyl acetate (10:1) and evaporation of relevant fractions gave a viscous yellow oil, 16.42 g, 79%. 1H NMR (CDCl3) δ: 2.08, s, 3H, COCH3; 2.31, s, 3H, CH3; 2.41, s, 3H, CH3; 7.33, s, 1H, H-3. 13C NMR (CDCl3) δ: 13.3, 13.7, 26.1, 134.7 135.3, 139.1, 143.4, 190.0.
Name
Quantity
15.16 g
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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